2-Iodo-5-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Iodo-5-nitrobenzonitrile, such as 2-iodobenzonitrile derivatives, involves palladium(0)-catalyzed annulation processes. These processes afford various complex organic structures, indicating the versatility of 2-iodobenzonitrile compounds in organic synthesis. Such reactions are compatible with multiple functional groups, showcasing the adaptability of these compounds in chemical reactions (Pletnev, Tian, & Larock, 2002).
Molecular Structure Analysis
Investigations into the molecular structure of nitrobenzonitriles, including variants of 2-iodo-5-nitrobenzonitrile, reveal significant insights. Electron-withdrawing effects, such as those from nitro groups, have a profound impact on the molecular structure, affecting dipole moments and structural parameters. These effects highlight the complex interplay between substituents in determining the molecular geometry and electronic distribution of such compounds (Graneek, Bailey, & Schnell, 2018).
Chemical Reactions and Properties
2-Iodo-5-nitrobenzonitrile participates in various chemical reactions, reflecting its reactive nature. The presence of iodine and nitro groups facilitates interactions leading to symmetrical molecular assemblies in crystals. Such interactions are crucial for understanding the chemical behavior of 2-Iodo-5-nitrobenzonitrile in different environments and pave the way for designing novel molecular structures (Allen et al., 1994).
Physical Properties Analysis
The physical properties of 2-Iodo-5-nitrobenzonitrile and its derivatives, including melting points, solubility, and crystalline structures, are significantly influenced by its molecular geometry and intermolecular interactions. Studies on isomeric nitrobenzonitriles reveal that crystal packing and molecular arrangement are dictated by these interactions, affecting the compound's physical state and stability (Britton & Cramer, 1996).
Chemical Properties Analysis
The chemical properties of 2-Iodo-5-nitrobenzonitrile, such as reactivity towards nucleophiles, electrophiles, and other organic molecules, are influenced by the presence of its functional groups. The iodine and nitro groups enhance its versatility in organic reactions, making it a valuable precursor for synthesizing a wide array of chemical compounds. This reactivity profile is essential for the development of new materials and pharmaceuticals (Majhi & Ranu, 2016).
Scientific Research Applications
Synthesis of 2-Aminobenzonitriles : A study by Chen et al. (2018) presented a method for preparing 2-aminobenzonitriles from 2-arylindoles, which can be used to rapidly synthesize benzoxazinones through intramolecular condensation (Wei-Li Chen et al., 2018).
Iodo-Nitro Interactions : Ranganathan and Pedireddi (1998) found that 3,5-dinitrobenzoic acid forms a molecular complex with 1,4-diiodobenzene, highlighting the importance of hydrogen bond interactions in crystallization (A. Ranganathan & V. Pedireddi, 1998).
Synthesis of Benzoxazine Derivatives : Li et al. (2006) demonstrated a novel synthesis of 2H-3,1-benzoxazine derivatives by heating 2-amino-5-nitrobenzonitrile with cyclohexanone (Jiarong Li et al., 2006).
Electron-Withdrawing Effects on Molecular Structure : A study by Graneek, Bailey, and Schnell (2018) revealed that 2- and 3-nitrobenzonitrile show strong electron-withdrawing effects on their molecular structures, influenced by steric interaction and competition for electron density on the phenyl ring (J. B. Graneek, W. Bailey, & M. Schnell, 2018).
Fluoro-Nitrobenzonitrile Reactions : Wilshire (1967) reported that 2-Fluoro-5-nitrobenzonitrile can react with various amines, amino acids, and NH-heteroaromatic compounds, revealing the rotation of the ortho nitro group out of the aromatic nucleus plane (J. Wilshire, 1967).
Vibrational Spectra and Thermodynamics : Rastogi et al. (2009) studied 2-chloro-5-nitrobenzonitrile, providing unambiguous vibrational assignments for all fundamentals and computed ideal gas state thermodynamic functions in the temperature range 200-1500 K (V. Rastogi et al., 2009).
Phase Transition Temperatures of Nitrobenzonitriles : Jiménez et al. (2002) observed different phase transition temperatures, enthalpies, and entropies for the 2-, 3-, and 4-isomers of nitrobenzonitriles, with varying heat capacities as a function of temperature (P. Jiménez et al., 2002).
Hydrogenation Using Raney Nickel Catalyst : Koprivova and Červený (2008) found that hydrogenation of nitrobenzonitriles using Raney nickel catalyst in methanol and dioxane solvents leads to primary amines, with solvent choice also affecting the reaction course (Klara Koprivova & L. Červený, 2008).
Synthesis of Polycyclic Aromatic Ketones : Pletnev, Tian, and Larock (2002) described the synthesis of 2,3-diarylindenones and polycyclic aromatic ketones by the Pd-catalyzed annulation of alkynes and bicyclic alkenes by 2-iodoarenenitriles (Alexandre A. Pletnev, Qingping Tian, & R. Larock, 2002).
Safety And Hazards
As with any chemical compound, safety precautions are necessary. Researchers should handle 2-Iodo-5-nitrobenzonitrile in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Detailed safety data can be found in the Safety Data Sheet (SDS) provided by suppliers .
properties
IUPAC Name |
2-iodo-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCINXJWGZFGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593537 | |
Record name | 2-Iodo-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-nitrobenzonitrile | |
CAS RN |
101421-15-2 | |
Record name | 2-Iodo-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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